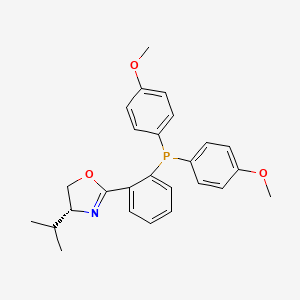
(R)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom and a pyrrolidine ring in its structure suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-ethyl-2-fluorobenzoic acid and pyrrolidine.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the fluorine atom or the benzoic acid moiety, potentially forming hydrofluorides or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, hydrofluorides.
Substitution: Amino or thiol derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Potentially acts as a ligand in catalytic reactions due to its chiral nature.
Biology
Pharmacology: Investigated for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Biochemical Studies: Used in studying enzyme-substrate interactions and metabolic pathways.
Medicine
Drug Development: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of ®-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s pharmacokinetics and metabolic stability.
類似化合物との比較
Similar Compounds
(S)-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.
5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid: The racemic mixture containing both ® and (S) enantiomers.
5-Ethyl-2-fluoro-4-(piperidin-2-yl)benzoic acid: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-5-Ethyl-2-fluoro-4-(pyrrolidin-2-yl)benzoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the fluorine atom also imparts unique chemical properties, such as increased metabolic stability and altered electronic effects.
特性
分子式 |
C13H16FNO2 |
|---|---|
分子量 |
237.27 g/mol |
IUPAC名 |
5-ethyl-2-fluoro-4-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H16FNO2/c1-2-8-6-10(13(16)17)11(14)7-9(8)12-4-3-5-15-12/h6-7,12,15H,2-5H2,1H3,(H,16,17)/t12-/m1/s1 |
InChIキー |
AOTGQFUTBSDDTL-GFCCVEGCSA-N |
異性体SMILES |
CCC1=CC(=C(C=C1[C@H]2CCCN2)F)C(=O)O |
正規SMILES |
CCC1=CC(=C(C=C1C2CCCN2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


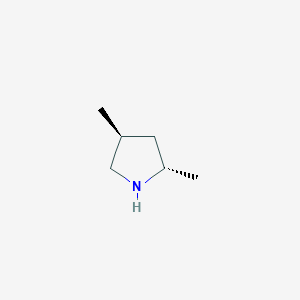
![N,N-bis[(1S)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12942874.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)


![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)
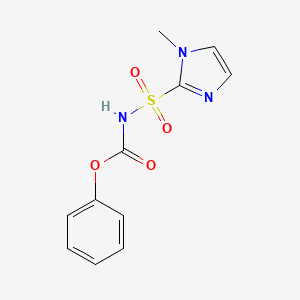
![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
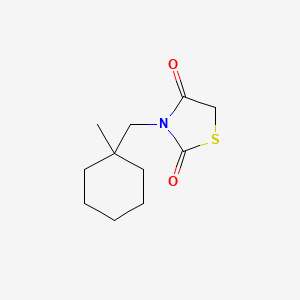
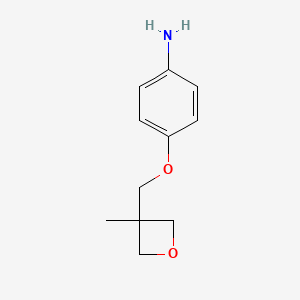
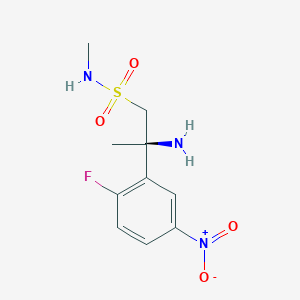
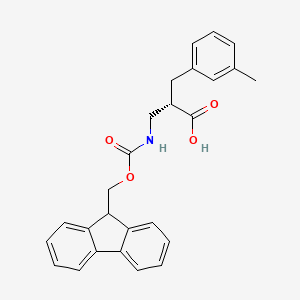
![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)
